CC-401 is a second-generation ATP-competitive anthrapyrazolone c-Jun N-terminal kinase (JNK) inhibitor. [] It represents an advancement in the field of JNK inhibitors, building upon the chemical foundation of its predecessor, SP600125, another anthrapyrazolone inhibitor. [] CC-401 is recognized as a bioactive compound with potential antineoplastic activity. [] While initially investigated for its anticancer properties, research has expanded to explore its potential in other areas, particularly in relation to β-cell replication and diabetes treatment. []
CC-401 primarily functions by competitively binding to the ATP-binding site of JNK. [] This binding inhibits the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, leading to decreased c-Jun transcriptional activity. [] This inhibition triggers a cascade of cellular effects, including:
Decreased Cellular Proliferation: By interfering with JNK activity, CC-401 disrupts signaling pathways crucial for cell growth and division. []
β-Cell Replication: Research indicates that CC-401 induces β-cell replication in rodents (both in vitro and in vivo) and humans (in vitro) through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B. [] This effect is particularly significant in the context of diabetes, where promoting β-cell growth holds therapeutic promise. []
Inhibition of p27Kip1 Phosphorylation/Stabilization: CC-401 inhibits DYRK1A, thereby preventing the phosphorylation and stabilization of p27Kip1, a known inhibitor of β-cell replication. []
Increased Expression of Replication-Promoting Genes: CC-401 disrupts the dimerization partner, RB-like, E2F and multivulval class B (DREAM) complex, which relies on DYRK1A/B activity for its integrity. [] This disruption leads to increased expression of genes that promote replication, including MYBL2 and FOXM1. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: